molecular formula C11H11NO4 B2695696 2-(4-Cyano-2-ethoxyphenoxy)acetic acid CAS No. 835888-68-1

2-(4-Cyano-2-ethoxyphenoxy)acetic acid

Cat. No.: B2695696
CAS No.: 835888-68-1
M. Wt: 221.212
InChI Key: WJYZBSJPALPIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyano-2-ethoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetic acid typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Cyano-2-ethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.

Scientific Research Applications

2-(4-Cyano-2-ethoxyphenoxy)acetic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

2-(4-Cyano-2-ethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYZBSJPALPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.